C527

描述

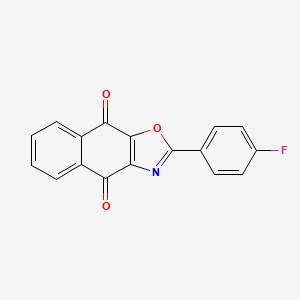

Structure

3D Structure

属性

IUPAC Name |

2-(4-fluorophenyl)benzo[f][1,3]benzoxazole-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJDFEYQOPCCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192718-06-2 | |

| Record name | 192718-06-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione: Core Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological evaluation of the synthetic heterocyclic compound, 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione. This molecule, belonging to the class of naphthoquinone derivatives, has demonstrated notable cytotoxic effects against human prostate cancer cell lines. This document consolidates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its potential mechanisms of action based on the broader family of quinone-containing compounds. All quantitative data are presented in structured tables for clarity, and key conceptual frameworks are visualized using diagrams.

Core Properties

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a polycyclic aromatic compound featuring a naphthoquinone core fused with an oxazole ring, which is further substituted with a 4-fluorophenyl group.

Physicochemical Properties

The fundamental physicochemical properties of the compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₈FNO₃ | PubChem |

| Molecular Weight | 293.25 g/mol | PubChem |

| Appearance | Yellow solid | [1] |

| Melting Point | 304–305 °C | [1] |

| XLogP3 | 3.7 | PubChem |

Spectral Data

Key spectral data for the characterization of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione are provided below.

| Spectral Data | Values | Source |

| Infrared (IR) (cm⁻¹) | 3071.08, 1688.26, 1602.80, 1456.70 | [1] |

| ¹H NMR (CF₃CO₂D: CDCl₃) δ (ppm) | 7.30–7.34 (t, J=8.56 Hz, 2 H), 7.93–7.96 (dt, J=8.96, 4.61 Hz, 2 H), 8.25–8.35 (m, 4 H) | Brandy et al., 2012 |

| ¹³C NMR (CDCl₃) δ (ppm) | 120.22, 128.53, 128.78, 131.51 (d, ³JF,C=9.9 Hz), 131.93, 132.37, 136.13, 136.37, 144.05, 150.54, 167.34 (d, ¹JF,C= 258.4 Hz), 167.78, 175.67, 180.05 | Brandy et al., 2012 |

Synthesis and Characterization

Synthesis Protocol

The synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is achieved through a one-pot reaction involving the reflux of 2-amino-3-bromo-1,4-naphthoquinone with 4-fluorobenzoyl chloride.[1][2]

Materials:

-

2-amino-3-bromo-1,4-naphthoquinone

-

4-fluorobenzoyl chloride

-

Diethyl ether

-

Hexane

-

Ethyl acetate

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

Procedure: [1]

-

A mixture of 2-amino-3-bromo-1,4-naphthoquinone (0.801 mmol) and 4-fluorobenzoyl chloride (2 mL) is refluxed for 5 hours at a high temperature.

-

The reaction mixture is then subjected to vacuum distillation to remove excess reagents.

-

The resulting residue is triturated in a mixture of diethyl ether and hexane (8:2).

-

Purification is carried out using column chromatography on silica gel with a hexane:ethyl acetate (75:25) solvent system.

-

Further purification is achieved through a second column chromatography on silica gel using 100% dichloromethane as the eluent to yield the final product as a yellow solid.

Characterization Protocols

2.2.1. Infrared (IR) Spectroscopy A general protocol for obtaining the IR spectrum of a solid sample like 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy A general procedure for ¹H and ¹³C NMR analysis:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or a mixture as reported).

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on an NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

2.2.3. Mass Spectrometry (MS) For the determination of the mass-to-charge ratio (m/z) of the compound, a general protocol using a high-resolution mass spectrometer is as follows:

-

Dissolve the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer, often via direct infusion or coupled with liquid chromatography.

-

Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).

-

Analyze the ions in the mass analyzer.

Biological Activity

Cytotoxicity against Prostate Cancer Cell Lines

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione has been evaluated for its in vitro anticancer activity against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.[1][2] The compound exhibited cytotoxic effects on both cell lines.[1]

| Cell Line | IC₅₀ (μM) after 5 days | Source |

| LNCaP | 0.10 | [1] |

| PC3 | 0.23 | [1] |

Experimental Protocol: MTT Cell Proliferation Assay [3]

-

Human prostate cancer cells (LNCaP and PC3) are seeded in 96-well plates.

-

The cells are treated with various concentrations of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.

-

After a 5-day incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader to determine cell viability.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

References

- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a heterocyclic compound belonging to the naphthoquinone class of molecules. Compounds in this family are recognized for their diverse biological activities, including anticancer and antimicrobial properties. This technical guide synthesizes the current understanding of the probable mechanism of action of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, drawing from studies on structurally related compounds. While the precise molecular targets of this specific agent are not yet fully elucidated, the available evidence points towards cytotoxicity in cancer cell lines, likely mediated through pathways common to quinonoid structures, such as the induction of apoptosis and generation of reactive oxygen species. This document provides a comprehensive overview of the known biological effects, relevant quantitative data from congeners, detailed experimental protocols for assessing its activity, and visual representations of the implicated signaling pathways.

Introduction

Naphthoquinones are a significant class of organic compounds characterized by a naphthalene ring system with two ketone groups. Their unique chemical structure allows them to participate in redox cycling and interact with various biological macromolecules, leading to a broad spectrum of pharmacological effects. The fusion of an oxazole ring to the naphthoquinone core, as seen in 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, modulates the electronic and steric properties of the molecule, potentially enhancing its biological activity and specificity. Research into 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives has demonstrated their potent cytotoxic effects against human cancer cell lines, particularly those of prostate origin.

Putative Mechanisms of Action

Based on the activities of related naphthoquinone derivatives, the mechanism of action for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is likely multifactorial. The primary proposed mechanisms include:

-

Induction of Apoptosis: Like many chemotherapeutic agents, this compound is expected to trigger programmed cell death in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic pathways.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of superoxide radicals and other ROS.[1] Elevated ROS levels can induce oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately leading to cell death.

-

Enzyme Inhibition: A prominent target for many quinone-based anticancer drugs is Topoisomerase II, an enzyme crucial for DNA replication and repair.[1] Inhibition of this enzyme leads to DNA strand breaks and cell cycle arrest. Other enzymes that may be targeted include protein phosphatases and heat shock proteins.[1]

-

DNA Intercalation: The planar aromatic structure of the molecule may allow it to intercalate between DNA base pairs, disrupting DNA replication and transcription.

Quantitative Data

| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |

| 2-(3-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 5 days | 0.03 | [1][2] |

| 2-(3-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione | PC3 | 5 days | 0.08 | [1][2] |

LNCaP: Androgen-dependent human prostate cancer cell line. PC3: Androgen-independent human prostate cancer cell line.

Experimental Protocols

The following is a detailed methodology for a key experiment used to evaluate the cytotoxic activity of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, which is applicable for the title compound.

MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding:

-

Human prostate cancer cells (LNCaP and PC3) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates at a density of 1.5 x 10⁴ cells per well (for faster-growing PC3 cells) or 2.0 x 10⁴ cells per well (for slower-growing LNCaP cells) in 100 µL of medium.

-

Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of the test compound is prepared in DMSO.

-

Serial dilutions of the compound are made in the culture medium.

-

The medium from the wells is aspirated and replaced with 200 µL of medium containing different concentrations of the test compound. Control wells receive medium with DMSO only.

-

-

Incubation:

-

The plates are incubated for 5 days at 37°C in a humidified 5% CO₂ environment.

-

-

MTT Addition and Incubation:

-

After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

-

Solubilization of Formazan:

-

The medium containing MTT is removed, and the formazan crystals formed by viable cells are solubilized by adding 100 µL of 0.04 N HCl in 2-propanol to each well.

-

-

Absorbance Measurement:

-

The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the control wells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

-

Visualizations

Signaling Pathways

Caption: Putative mechanism of action for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.

Experimental Workflow

Caption: Workflow for the MTT cell proliferation assay.

Conclusion and Future Directions

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a promising candidate for further investigation as an anticancer agent. While its precise mechanism of action remains to be fully elucidated, the existing data on related compounds suggest that it likely acts through the induction of apoptosis, possibly mediated by ROS generation and enzyme inhibition.

Future research should focus on:

-

Determining the specific molecular targets of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.

-

Quantifying its cytotoxic effects on a broader panel of cancer cell lines.

-

Investigating its effects on cell cycle progression and the expression of key apoptotic proteins.

-

Elucidating the role of ROS in its cytotoxic activity.

-

In vivo studies to evaluate its efficacy and safety in animal models.

A deeper understanding of the mechanism of action of this compound will be crucial for its potential development as a therapeutic agent.

References

- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Structure-Activity Relationship of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its Analogs

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, a member of the 2-arylnaphtho[2,3-d]oxazole-4,9-dione class of compounds. This class of molecules has demonstrated notable cytotoxic activities against various cancer cell lines, making their SAR a critical area of investigation for researchers, scientists, and professionals in drug development.

Core Scaffold and Biological Significance

The 2-arylnaphtho[2,3-d]oxazole-4,9-dione scaffold is characterized by a quinone moiety fused with an oxazole ring, which is further substituted with an aryl group at the 2-position. Quinone-containing compounds are prevalent in numerous biologically active natural products and synthetic analogs, exhibiting a wide range of therapeutic properties, including anticancer activities.[1] The mechanism of action for many quinonoid compounds involves DNA intercalation, inhibition of critical enzymes like topoisomerase II, induction of apoptosis, and the generation of reactive oxygen species (ROS) through redox cycling.[1][2]

Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-diones

The synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives is typically achieved through a one-pot reaction.[1][2][3] The process involves the refluxing of 2-amino-3-bromo-1,4-naphthoquinone with the corresponding benzoyl chloride analogs at elevated temperatures.[1][2][3] This reaction is presumed to proceed through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate.[1]

Structure-Activity Relationship Analysis

The cytotoxic effects of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have been evaluated against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. The data reveals that both the nature and the position of the substituent on the 2-aryl ring play a crucial role in modulating the cytotoxic potency of these compounds.[1]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activities (IC50 values) of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs after a 5-day exposure period.

| Compound ID | 2-Aryl Substituent | LNCaP IC50 (µM) | PC3 IC50 (µM) |

| 8 | Phenyl | > 1.0 | > 1.0 |

| 9 | 4-Chlorophenyl | 0.10 | 0.08 |

| 10 | 3-Chlorophenyl | 0.03 | 0.08 |

| 11 | 3-Bromophenyl | 0.04 | 0.10 |

| 12 | 4-Fluorophenyl | 0.06 | 0.20 |

Data sourced from Brandy et al., 2012.[1]

Key SAR Observations:

-

Impact of Halogen Substitution: The introduction of a halogen atom on the 2-phenyl ring significantly enhances cytotoxic activity compared to the unsubstituted phenyl analog (Compound 8 ).

-

Positional Importance of Substituents: A comparison between the para-substituted (4-chloro, Compound 9 ) and meta-substituted (3-chloro, Compound 10 ) analogs reveals that the meta-position is slightly more favorable for activity against the LNCaP cell line.[1] The meta-substituted 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (Compound 10 ) demonstrated the most potent cytotoxicity against both LNCaP and PC3 cell lines.[1][2][3]

-

Influence of Electronegativity: When comparing the para-substituted analogs, the 4-fluoro derivative (Compound 12 ) exhibited greater potency against the androgen-dependent LNCaP cells than the 4-chloro derivative (Compound 9 ).[1] Conversely, the 4-chloro analog was more active against the androgen-independent PC3 cells.[1] This suggests that the electronegativity of the substituent on the aryl ring is a determining factor in the compound's cytotoxic profile.[1]

Experimental Protocols

General Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-diones

A mixture of 2-amino-3-bromo-1,4-naphthoquinone and the appropriate benzoyl chloride analog is refluxed at an elevated temperature.[1][2][3] The resulting solid is then purified, typically by column chromatography on silica gel, to yield the desired 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivative.[1][2]

Cytotoxicity Assessment (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay.[2]

-

Cell Seeding: Human prostate cancer cells (LNCaP and PC3) are seeded in 96-well plates at a specific density (e.g., 1.5 x 10^4 cells/well for PC3 and 2.0 x 10^4 cells/well for the slower-growing LNCaP cells) and incubated in a humidified environment with 5% CO2.[2]

-

Compound Treatment: After allowing the cells to attach, the media is replaced with fresh media containing various concentrations of the test compounds, and the plates are incubated for 5 days.[2]

-

MTT Addition and Incubation: Following the treatment period, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.[2]

-

IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Visualizations

Logical Relationship in SAR

References

- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, a derivative of the naphtho[2,3-d]oxazole-4,9-dione core. This class of compounds has garnered interest for its potential cytotoxic activities against various cancer cell lines, including androgen-dependent and androgen-independent human prostate cancer cells.[1][2] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Chemical Structure and Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | PubChem |

| Molecular Formula | C₁₇H₈FNO₃ | [3] |

| Molecular Weight | 293.25 g/mol | [3] |

| CAS Number | 192718-06-2 | [3] |

| Appearance | Yellow solid | [1] |

Spectroscopic Data

The spectroscopic data presented below has been compiled from peer-reviewed literature to provide a reference for the characterization of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data [4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.30–7.34 | t | 8.56 | 2H, Aromatic protons on the fluorophenyl ring |

| 7.93–7.96 | dt | 8.96, 4.61 | 2H, Aromatic protons on the fluorophenyl ring |

| 8.25–8.35 | m | 4H, Aromatic protons on the naphthoquinone ring |

¹³C NMR Data [4]

| Chemical Shift (δ, ppm) | Assignment |

| 120.22 | Aromatic C |

| 128.53 | Aromatic C |

| 128.78 | Aromatic C |

| 131.51 (d, ³JF,C=9.9 Hz) | C-C-C-F |

| 131.93 | Aromatic C |

| 132.37 | Aromatic C |

| 136.13 | Aromatic C |

| 136.37 | Aromatic C |

| 144.05 | Aromatic C |

| 150.54 | Aromatic C |

| 167.34 (d, ¹JF,C= 258.4 Hz) | C-F |

| 167.78 | Aromatic C |

| 175.67 | Carbonyl C |

| 180.05 | Carbonyl C |

Infrared (IR) Spectroscopy[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3071.08 | Aromatic C-H stretch |

| 1688.26 | C=O stretch (quinone) |

| 1602.80 | C=C stretch (aromatic) |

| 1456.70 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using electrospray ionization (ESI).[1]

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 294.0561 | Not explicitly reported, but signals corresponding to the molecular ion plus a proton were observed.[1] |

Experimental Protocols

The following are the methodologies employed for the synthesis and spectroscopic analysis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.

Synthesis[1]

A mixture of 2-amino-3-bromo-1,4-naphthoquinone (202 mg, 0.801 mmol) and 4-fluorobenzoyl chloride (2 mL) was refluxed for 5 hours at a high temperature. The reaction mixture was then distilled under a vacuum. The resulting residue was triturated in a mixture of ether and hexane (8:2) and purified via column chromatography on silica gel using a hexane:ethyl acetate (75:25) solvent system. Further purification by column chromatography on silica gel with 100% CH₂Cl₂ yielded a yellow solid.[1]

NMR Spectroscopy[1]

¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. The spectra for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione were obtained in a trifluoroacetic acid-d:CDCl₃ mixture. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.[1]

IR Spectroscopy[1]

Infrared spectra were recorded, and the characteristic absorption bands were reported in wavenumbers (cm⁻¹).

Mass Spectrometry[1]

High-resolution electrospray ionization mass spectrometry was conducted on a Jeol AccuTOF-CS ESI-TOF instrument. Dichloromethane was used as the solvent. The mass spectra displayed signals corresponding to the molecular ion plus a proton ([M+H]⁺).[1]

Visualizations

Experimental Workflow

Caption: Synthesis and spectroscopic characterization workflow.

Chemical Structure and Fragmentation

Caption: Key spectroscopic features of the title compound.

References

- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | C17H8FNO3 | CID 2307331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anticancer Properties of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs. It includes a summary of their cytotoxic activities, detailed experimental protocols for their evaluation, and a discussion of their potential mechanisms of action based on the current scientific literature.

Core Compound and its Analogs: A Summary of Anticancer Activity

The 2-arylnaphtho[2,3-d]oxazole-4,9-dione scaffold has been identified as a promising pharmacophore in the development of novel anticancer agents. These compounds, characterized by a fused naphthoquinone and oxazole ring system, have demonstrated significant cytotoxic effects against various cancer cell lines. The substitution pattern on the 2-aryl ring plays a crucial role in modulating their biological activity.

Quantitative Data Presentation

The in vitro cytotoxic activities of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs have been evaluated against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound | R-group | LNCaP IC50 (µM)[1][2] | PC3 IC50 (µM)[1][2] |

| 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | H | 0.17 | 0.40 |

| 2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 4-Cl | 0.09 | 0.08 |

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 3-Cl | 0.03 | 0.08 |

| 2-(2-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 2-Cl | 0.01 | 0.11 |

| 2-(4-Fluoro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 4-F | 0.13 | 0.20 |

Data is presented as the mean of at least three independent experiments.

These results indicate that the 2-arylnaphtho[2,3-d]oxazole-4,9-diones exhibit potent cytotoxic activity, with IC50 values in the nanomolar to low micromolar range. The substitution on the phenyl ring significantly influences the anticancer potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs.

Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives[1][2]

A general one-pot synthesis method is employed for the preparation of these compounds.

Materials:

-

2-amino-3-bromo-1,4-naphthoquinone

-

Appropriate benzoyl chloride analog (e.g., 4-fluorobenzoyl chloride)

-

High-temperature reaction vessel with reflux condenser

Procedure:

-

A mixture of 2-amino-3-bromo-1,4-naphthoquinone and the corresponding benzoyl chloride analog is refluxed for 5 hours at a high temperature.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid is collected by filtration and washed with a suitable solvent (e.g., hexane).

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and dichloromethane).

-

The purified product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., LNCaP, PC3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density (e.g., 1.5 x 10^4 cells/well for PC3, 2.0 x 10^4 cells/well for LNCaP) and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 5 days).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a further 4 hours at 37°C to allow the formation of formazan crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell surface.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cancer cells

-

Flow cytometer

Procedure:

-

Induce apoptosis in cancer cells by treating them with the test compound at its IC50 concentration for a predetermined time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Treated and untreated cancer cells

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at its IC50 concentration for a specified duration.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione are yet to be fully elucidated, the broader class of naphthoquinones and oxazole-containing compounds are known to exert their anticancer effects through various mechanisms.

Quinone-containing compounds are known to induce apoptosis, inhibit topoisomerases, and generate reactive oxygen species (ROS). Oxazole derivatives have been reported to target a range of cellular proteins and pathways, including STAT3, microtubules, and DNA topoisomerases.

A study on structurally related naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates demonstrated that these compounds can protect against apoptosis induced by camptothecin by up-regulating the anti-apoptotic protein Bcl-X(L) and reducing the activation of caspases-3, -8, and -9. This suggests that the naphtho[2,3-d]oxazole-4,9-dione core may also modulate the intrinsic and extrinsic apoptosis pathways.

Visualizations of Key Experimental Workflows and Potential Logical Relationships

Caption: A logical workflow diagram illustrating the synthesis, characterization, and subsequent biological evaluation of the target compounds.

Caption: A potential apoptosis signaling pathway that may be modulated by the naphtho[2,3-d]oxazole-4,9-dione derivatives.

Conclusion and Future Directions

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs represent a promising class of anticancer compounds with potent cytotoxic activity against prostate cancer cell lines. The synthetic accessibility and the tunability of the 2-aryl substituent make this scaffold an attractive starting point for further drug development efforts.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways responsible for the anticancer activity of these compounds.

-

Conducting in vivo studies to evaluate the efficacy and safety of the most potent analogs in animal models of cancer.

-

Expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds.

This technical guide provides a foundation for researchers and drug development professionals to build upon in the quest for more effective cancer therapies.

References

- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates: potent, non-cytotoxic, antiapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence evaluating the antimicrobial potential of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is not extensively available in current scientific literature. This document summarizes the known synthesis and cytotoxic activities of this compound and explores its antimicrobial potential by drawing comparisons with structurally related analogues. The information presented herein is intended for research and development purposes.

Introduction

The naphthoquinone scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antifungal, and antibacterial activities. The fusion of heterocyclic rings to the naphthoquinone core has been a productive strategy in medicinal chemistry to generate novel compounds with enhanced potency and selectivity. This guide focuses on a specific derivative, 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, detailing its synthesis, established cytotoxic effects, and the theoretical basis for its potential as an antimicrobial agent.

Synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione

The synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione has been achieved through a one-pot reaction. This involves the refluxing of 2-amino-3-bromo-1,4-naphthoquinone with 4-fluorobenzoyl chloride at elevated temperatures. This straightforward approach yields the target oxazolo-1,4-naphthoquinone derivative.

Experimental Protocol: Synthesis

The following protocol is based on the reported synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives.

Materials:

-

2-amino-3-bromo-1,4-naphthoquinone

-

4-fluorobenzoyl chloride

-

Ether

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

A mixture of 2-amino-3-bromo-1,4-naphthoquinone (0.801 mmol) and 4-fluorobenzoyl chloride (2 mL) is refluxed for 5 hours at a high temperature.

-

Following the reflux period, the reaction mixture is distilled under a vacuum to remove excess reagents.

-

The resulting residue is triturated in an ether:hexane (8:2) mixture.

-

The crude product is purified by column chromatography on silica gel to yield 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.

Known Biological Activity: Cytotoxicity

While direct antimicrobial studies are lacking, the cytotoxic properties of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogues have been evaluated against human prostate cancer cell lines. These studies provide valuable insights into the compound's bioactivity.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives was assessed, with the results presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

| Compound | LNCaP (IC₅₀ in µM) | PC3 (IC₅₀ in µM) |

| 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | > 10 | > 10 |

| 2-(4-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.10 | 0.20 |

| 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.03 | 0.08 |

| 2-(2-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.20 | 0.30 |

| 2-(4-Fluorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | > 10 | > 10 |

Data sourced from studies on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.

Interestingly, the 2-(4-Fluorophenyl) derivative showed significantly less cytotoxicity compared to its chloro-substituted analogues in this specific assay.

Experimental Protocol: MTT Cell Proliferation Assay

The cytotoxicity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Lines:

-

LNCaP (androgen-dependent human prostate cancer)

-

PC3 (androgen-independent human prostate cancer)

Procedure:

-

Cells are seeded in 96-well plates at a specific density (e.g., 1.5 x 10⁴ cells/well for PC3, 2.0 x 10⁴ cells/well for LNCaP) and incubated to allow for attachment.

-

The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

-

The plates are incubated for a specified period (e.g., 5 days) in a humidified atmosphere with 5% CO₂.

-

After the incubation period, an MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., 0.04 N HCl in 2-propanol).

-

The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength to determine cell viability.

-

The IC₅₀ values are calculated from the dose-response curves.

Antimicrobial Potential: A Comparative Outlook

While direct data on the antimicrobial activity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is not available, studies on the structurally similar naphtho[2,3-d]thiazole -4,9-dione scaffold provide a strong rationale for investigating its potential. The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole can modulate the biological activity of a compound, but the overall structural similarity suggests that the antimicrobial properties observed in the thiazole series might be translatable to the oxazole series.

Evidence from Naphtho[2,3-d]thiazole-4,9-dione Derivatives

Research on naphtho[2,3-d]thiazole-4,9-dione derivatives has demonstrated their potential as antimicrobial agents, particularly against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives with thiomorpholine and 4-methylpiperazine groups at the 2-position of the thiazole ring have shown potent antimicrobial activity. This suggests that the naphtho[2,3-d]azole-4,9-dione core is a viable pharmacophore for developing new antibacterial agents.

The proposed mechanism for the bioactivity of naphthoquinones often involves the production of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components in microorganisms.

An In-depth Technical Guide to Naphtho[2,3-d]oxazole-4,9-diones: Discovery, Synthesis, and Biological Activity

Authored by: Gemini AI

October 2025

Abstract

The naphtho[2,3-d]oxazole-4,9-dione core represents a significant heterocyclic scaffold in medicinal chemistry, demonstrating a range of biological activities, most notably as potent anticancer agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this class of compounds. Detailed experimental protocols for key synthetic routes are presented, alongside a summary of their biological evaluation, with a focus on their cytotoxic and anti-apoptotic effects. Quantitative data are tabulated for comparative analysis, and key mechanisms of action are illustrated through signaling pathway diagrams to provide a thorough resource for researchers, scientists, and professionals in drug development.

Discovery and History

The historical origins of the naphtho[2,3-d]oxazole-4,9-dione scaffold are rooted in the broader exploration of naphthoquinones, a class of compounds well-known for their vibrant colors and diverse biological activities. While early 20th-century research focused on the synthesis of various fused heterocyclic systems, the specific naphtho[2,3-d]oxazole-4,9-dione core gained significant attention more recently as interest in novel anticancer agents grew.

A common and historically significant approach to the synthesis of this scaffold involves the reaction of 2-amino-3-halo-1,4-naphthoquinones with acylating agents. This method provides a straightforward route to a variety of 2-substituted derivatives, allowing for the exploration of structure-activity relationships. In 2011, a notable one-pot synthesis was described for a series of 2-arylnaphtho[2,3-d]oxazole-4,9-diones, which were subsequently evaluated for their cytotoxic activities against human prostate cancer cell lines.[1][2] This work highlighted the therapeutic potential of this scaffold and spurred further investigation into its derivatives.

Over the years, other synthetic strategies have emerged, including those based on radical nucleophilic substitution (SRN1) mechanisms and silver-mediated cyclizations, showcasing the ongoing efforts to diversify the synthetic toolbox for accessing this important heterocyclic system. The biological evaluation of these compounds has primarily focused on their anticancer properties, with studies revealing their ability to induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation.

Synthetic Methodologies

The synthesis of the naphtho[2,3-d]oxazole-4,9-dione core can be achieved through several strategic approaches. The most prevalent method involves the condensation and cyclization of a 2-amino-3-halo-1,4-naphthoquinone with an acylating agent.

Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-diones from 2-Amino-3-bromo-1,4-naphthoquinone

A widely employed one-pot synthesis involves the reaction of 2-amino-3-bromo-1,4-naphthoquinone with various benzoyl chloride analogs at elevated temperatures.[1][2] This reaction is believed to proceed through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate, which then undergoes intramolecular cyclization to yield the final product.

Caption: Synthetic pathway for 2-arylnaphtho[2,3-d]oxazole-4,9-diones.

A mixture of 2-amino-3-bromo-1,4-naphthoquinone (approximately 0.8 mmol) and the corresponding benzoyl chloride analog (2 mL) is refluxed for 5 hours at a high temperature. Following the reaction, the excess benzoyl chloride is removed by vacuum distillation. The resulting residue is triturated with a mixture of diethyl ether and hexane (8:2). The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate 75:25 or 100% dichloromethane) to afford the desired 2-arylnaphtho[2,3-d]oxazole-4,9-dione as a solid.

Biological Activity and Mechanism of Action

Derivatives of the naphtho[2,3-d]oxazole-4,9-dione scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death.

Cytotoxicity against Prostate Cancer Cell Lines

Several 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have been shown to exhibit potent cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below.

| Compound | Substituent (Ar) | LNCaP IC50 (µM) | PC3 IC50 (µM) |

| 1 | Phenyl | > 10 | > 10 |

| 2 | 4-Chlorophenyl | 0.10 | 0.12 |

| 3 | 3-Chlorophenyl | 0.03 | 0.08 |

| 4 | 2-Chlorophenyl | 0.11 | 0.15 |

| 5 | 4-Fluorophenyl | 0.09 | 0.11 |

Data extracted from Brandy et al., 2012.[1][2]

Anti-apoptotic Signaling Pathway

While specific signaling pathway studies for naphtho[2,3-d]oxazole-4,9-diones are still emerging, research on the closely related naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates provides valuable insights into a likely mechanism of action. These compounds have been shown to exert a potent protective role against apoptosis induced by agents like camptothecin.[3] The proposed mechanism involves the modulation of the intrinsic apoptotic pathway.

These compounds have been observed to up-regulate the anti-apoptotic protein Bcl-XL, a member of the Bcl-2 family.[3] This upregulation prevents the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade. Consequently, the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3) is inhibited, leading to a reduction in nuclear fragmentation and an increase in cell viability.[3]

Caption: Proposed anti-apoptotic signaling pathway.

Future Perspectives

The naphtho[2,3-d]oxazole-4,9-dione scaffold continues to be a promising area of research for the development of new therapeutic agents. Future work will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action. Further investigation into their effects on other signaling pathways implicated in cancer, such as those involving protein kinases and cell cycle regulation, may reveal additional therapeutic targets. The development of more efficient and diverse synthetic methodologies will also be crucial for expanding the chemical space of this important class of compounds.

References

- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates: potent, non-cytotoxic, antiapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential therapeutic applications of the synthetic compound 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione. While direct experimental evidence elucidating its specific molecular targets remains to be fully established, this document synthesizes available data on its synthesis, in vitro cytotoxicity, and the well-documented mechanisms of the broader class of naphthoquinones to infer potential therapeutic avenues. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this and related compounds.

Introduction

Naphthoquinones are a class of organic compounds characterized by a naphthalene ring system with two carbonyl groups. They are widely distributed in nature and have been the subject of extensive research due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The fusion of a heterocyclic ring, such as an oxazole, to the naphthoquinone scaffold can significantly modulate its biological activity.[3] The compound 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione belongs to this class of synthetically derived naphthoquinone derivatives and has demonstrated notable cytotoxic effects against human cancer cell lines.[3] This guide will delve into the known biological data for this compound and explore its potential therapeutic targets based on the established mechanisms of action of related naphthoquinones.

Chemical and Physical Properties

The chemical and physical properties of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione are summarized in the table below.[4]

| Property | Value |

| Molecular Formula | C₁₇H₈FNO₃ |

| Molecular Weight | 293.25 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)benzo[f][1][5]benzoxazole-4,9-dione |

| CAS Number | 192718-06-2 |

| Appearance | Yellow solid |

| Melting Point | 304–305°C |

Synthesis

The synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is achieved through a one-pot reaction involving the reflux of 2-amino-3-bromo-1,4-naphthoquinone with 4-fluoro-benzoylchloride at a high temperature.[3] The proposed reaction mechanism proceeds through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate.[3]

In Vitro Cytotoxicity

The cytotoxic activity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs has been evaluated against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.[3][6] The half-maximal inhibitory concentration (IC₅₀) values were determined after 5 days of exposure.

| Compound | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) |

| 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | 0.10 | 0.20 |

| 2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.10 | 0.10 |

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.03 | 0.08 |

| 2-(2-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.09 | 0.10 |

| 2-(4-Fluoro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.10 | 0.10 |

The data indicates that these compounds exhibit potent cytotoxic activity, with the 3-chloro substituted analog showing the highest potency.[3] Generally, the compounds displayed slightly stronger cytotoxicity against the androgen-dependent LNCaP cells.[3][6]

Potential Therapeutic Targets and Mechanisms of Action

While the specific molecular targets of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione have not been experimentally determined, the broader class of naphthoquinones are known to exert their anticancer effects through a variety of mechanisms.[5][7][8] These potential mechanisms provide a framework for identifying putative therapeutic targets for this compound.

Generation of Reactive Oxygen Species (ROS)

A primary mechanism of action for many naphthoquinones is the generation of reactive oxygen species (ROS) through redox cycling.[5][9] This leads to oxidative stress, which can damage cellular components, including DNA, proteins, and lipids, ultimately inducing apoptosis.[5] The quinone moiety can undergo one-electron reduction to a semiquinone radical, which can then react with molecular oxygen to produce superoxide anions and regenerate the parent quinone.

Inhibition of Topoisomerases

Naphthoquinones have been identified as inhibitors of both topoisomerase I and II.[1][5] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to DNA strand breaks and the induction of apoptosis.[5] This is a well-established mechanism for several clinically used anticancer drugs.

Modulation of p53

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis. Some naphthoquinones have been shown to activate p53, leading to the transcription of genes that promote cell cycle arrest and apoptosis.[5]

DNA Intercalation

The planar aromatic structure of the naphthoquinone ring system allows for intercalation between DNA base pairs. This can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione[3]

-

A mixture of 2-amino-3-bromo-1,4-naphthoquinone (0.801 mmol) and 4-fluoro-benzoylchloride (2 mL) is refluxed for 5 hours at high temperature.

-

The reaction mixture is distilled under vacuum.

-

The residue is triturated in a mixture of ether and hexane (8:2).

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (75:25) as the eluent.

-

Further purification is achieved by column chromatography on silica gel with 100% dichloromethane to yield a yellow solid.

MTT Cell Proliferation Assay[3]

-

Cell Seeding: LNCaP and PC3 cells are seeded in 96-well plates at a density of 2.0 x 10⁴ and 1.5 x 10⁴ cells per well, respectively.

-

Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds.

-

Incubation: The plates are incubated for 5 days in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is aspirated, and 100 µL of 0.04 N HCl in isopropanol is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ values are determined from the dose-response curves.

Future Directions

The potent in vitro cytotoxicity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione warrants further investigation to elucidate its precise mechanism of action and identify its direct molecular targets. Future research should focus on:

-

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of the compound.

-

Mechanism of Action Studies: Investigating the role of ROS generation, topoisomerase inhibition, and p53 modulation in the cytotoxic effects of this compound.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in preclinical animal models of prostate and other cancers.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogs to optimize potency and selectivity.

Conclusion

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a promising synthetic compound with significant cytotoxic activity against human prostate cancer cell lines. While its specific therapeutic targets are yet to be identified, the well-established anticancer mechanisms of the naphthoquinone class of compounds provide a strong rationale for its further development. This technical guide has summarized the available data and outlined a path forward for future research aimed at unlocking the full therapeutic potential of this and related molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Naphthoquinones in the Treatment of Cancer - ProQuest [proquest.com]

- 3. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | C17H8FNO3 | CID 2307331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The diverse mechanisms and anticancer potential of naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

One-Pot Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-diones: Application Notes and Protocols for Researchers

Introduction

The naphtho[2,3-d]oxazole-4,9-dione scaffold is a significant heterocyclic system in medicinal chemistry, demonstrating considerable potential in the development of novel anticancer agents. Compounds bearing this quinone moiety have been explored for their cytotoxic activities against various cancer cell lines.[1] This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones, along with their cytotoxic evaluation against human prostate cancer cell lines. These protocols are intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

Synthesis and Cytotoxicity Data

A straightforward and effective one-pot synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones involves the reaction of 2-amino-3-bromo-1,4-naphthoquinone with various substituted benzoyl chlorides.[1] The reaction, when refluxed at elevated temperatures, yields the desired products in moderate amounts.[1] The synthesized compounds have shown significant cytotoxic activity, particularly against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.[1][2]

| Compound ID | Aryl Substituent | Yield (%) | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) |

| 1 | Phenyl | 44.7 | > 10 | > 10 |

| 2 | 4-Chlorophenyl | 47.0 | 0.08 | 0.08 |

| 3 | 3-Chlorophenyl | Not Specified | 0.03 | 0.08 |

| 4 | 2-Chlorophenyl | Not Specified | 0.01 | 0.1 |

| 5 | 4-Fluorophenyl | 39.6 | Not Specified | Not Specified |

Experimental Protocols

This section details the generalized experimental protocol for the one-pot synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones and the methodology for assessing their cytotoxicity.

General Protocol for One-Pot Synthesis

This protocol is a generalized version based on the synthesis of specific derivatives.[3]

Materials:

-

2-amino-3-bromo-1,4-naphthoquinone

-

Substituted benzoyl chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, etc.)

-

Anhydrous solvent (e.g., a high-boiling point solvent)

-

Silica gel for column chromatography

-

Organic solvents for chromatography (e.g., dichloromethane, hexane, ethyl acetate)

Procedure:

-

A mixture of 2-amino-3-bromo-1,4-naphthoquinone (1.0 equivalent) and the respective substituted benzoyl chloride (a suitable excess) is prepared.

-

The reaction mixture is refluxed for several hours (e.g., 5 hours) at a high temperature.

-

After the reaction is complete, the excess benzoyl chloride is removed under vacuum distillation.

-

The resulting residue is triturated with a suitable solvent system (e.g., ether:hexane).

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate or dichloromethane) to afford the pure 2-arylnaphtho[2,3-d]oxazole-4,9-dione.

-

The final product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Cytotoxicity Assessment Protocol (MTT Assay)

The following is a general protocol for assessing the in vitro cytotoxicity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Materials:

-

Human cancer cell lines (e.g., LNCaP and PC3)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Synthesized 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 0.04 N HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight in a humidified incubator with 5% CO₂.

-

The cells are then treated with various concentrations of the synthesized compounds. A vehicle control (DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 5 days).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow the formation of formazan crystals.

-

The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is calculated as a percentage of the control, and the IC₅₀ values are determined from the dose-response curves.

Visualizations

Synthetic and Biological Workflow

Caption: Workflow for the synthesis and cytotoxic evaluation of 2-arylnaphtho[2,3-d]oxazole-4,9-diones.

Potential Anticancer Mechanisms of Quinone-Containing Compounds

Caption: General anticancer mechanisms of action for quinone-based compounds.[1]

References

- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Cytotoxicity Assay for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a synthetic derivative of naphthoquinone, a class of compounds known for their diverse biological activities, including anticancer properties.[1][2] Assessing the cytotoxic potential of such novel compounds is a critical first step in the drug discovery pipeline to identify agents that can selectively kill cancer cells.[3][4][5] This document provides a detailed protocol for determining the in vitro cytotoxicity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay is a standard method for evaluating cell viability by measuring the metabolic activity of cells.

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria. The resulting insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's cytotoxicity.

Experimental Protocol

This protocol is specifically tailored for assessing the cytotoxicity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione on the human prostate cancer cell lines LNCaP (androgen-dependent) and PC3 (androgen-independent), as demonstrated in prior research.[1][2]

Materials and Reagents

-

Cell Lines: LNCaP (ATCC® CRL-1740™) and PC3 (ATCC® CRL-1435™)

-

Compound: 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione

-

Culture Medium: RPMI-1640 medium

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, L-glutamine, sodium pyruvate

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS), sterile

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

96-well flat-bottom sterile microplates

-

Microplate reader (spectrophotometer) with a 570 nm filter

-

Multichannel pipette

-

Inverted microscope

-

Hemocytometer or automated cell counter

-

Cell Culture

-

Maintain LNCaP and PC3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[1]

-

Subculture the cells every 2-3 days (for PC3) or 3-4 days (for LNCaP) when they reach 80-90% confluency.

-

For the assay, harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh complete medium.

-

Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

Compound Preparation

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione in DMSO. Store aliquots at -20°C.

-

Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

MTT Assay Procedure

-

Cell Seeding: Seed the cells into a 96-well plate at an optimized density. A typical starting point is 1.5 x 10⁴ cells/well for PC3 and 2.0 x 10⁴ cells/well for the slower-growing LNCaP cells in a final volume of 100 µL per well. Allow cells to adhere by incubating overnight (24 hours).

-

Compound Treatment: After incubation, carefully remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include the following controls:

-

Untreated Control: Cells with fresh medium only.

-

Vehicle Control: Cells with medium containing the same final concentration of DMSO as the compound-treated wells.

-

Blank Control: Wells with medium only (no cells) to subtract background absorbance.

-

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours). Studies on this compound have used exposure times up to 5 days.[1][2]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C in the humidified incubator, protected from light.

-

Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to reduce background noise.

Data Analysis

-

Correct Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.

-

Calculate Percent Viability: Determine the percentage of cell viability for each concentration using the following formula:

% Cell Viability = (Mean OD of Treated Cells / Mean OD of Vehicle Control Cells) x 100

-

Determine IC₅₀: The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined by plotting a dose-response curve of % Cell Viability versus the log of the compound concentration. Use non-linear regression analysis to fit the data and calculate the IC₅₀.

Data Presentation

The following table summarizes hypothetical data from an MTT assay evaluating the cytotoxicity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione against LNCaP and PC3 cells after a 72-hour exposure.

| Cell Line | Compound Conc. (µM) | Mean OD (570 nm) | Std. Dev. | % Cell Viability |

| LNCaP | 0 (Vehicle) | 1.254 | 0.088 | 100.0% |

| 0.01 | 1.015 | 0.075 | 80.9% | |

| 0.05 | 0.642 | 0.051 | 51.2% | |

| 0.1 | 0.411 | 0.039 | 32.8% | |

| 0.5 | 0.188 | 0.021 | 15.0% | |

| 1.0 | 0.099 | 0.015 | 7.9% | |

| PC3 | 0 (Vehicle) | 1.302 | 0.095 | 100.0% |

| 0.01 | 1.221 | 0.081 | 93.8% | |

| 0.05 | 0.956 | 0.077 | 73.4% | |

| 0.1 | 0.703 | 0.062 | 54.0% | |

| 0.5 | 0.352 | 0.041 | 27.0% | |

| 1.0 | 0.189 | 0.025 | 14.5% |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Potential Signaling Pathway Diagram

Naphthoquinone derivatives are known to induce cytotoxicity often through the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway.

Caption: Potential ROS-mediated intrinsic apoptosis pathway.

References

Application Notes & Protocols for Antimicrobial Screening of Naphtho[2,3-d]oxazole-4,9-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of novel naphtho[2,3-d]oxazole-4,9-dione derivatives. Due to a notable lack of specific antimicrobial data for this compound class in publicly available scientific literature, this document also includes data for the closely related naphtho[2,3-d]thiazole -4,9-dione derivatives to serve as a comparative reference. The protocols outlined below are standard, robust methods for determining the antimicrobial efficacy of novel chemical entities.

Data Presentation: Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Naphtho[2,3-d]thiazole-4,9-dione Derivatives

| Compound | R-Group | S. epidermidis (μg/mL) | S. aureus (μg/mL) | MRSA (μg/mL) |

| 5a | Benzylamino | > 40 | > 40 | > 40 |

| 5b | Morpholino | 20 | 20 | 20 |

| 5c | Thiomorpholino | 5 | 5 | 5 |

| 5d | Piperidino | 20 | 20 | 20 |

| 5e | 4-Methylpiperazin-1-yl | 5 | 5 | 5 |

| PNT | Piperazin-1-yl | 10 | 10 | 10 |

| TBA | N-Benzoyl | 40 | 40 | 40 |

Data sourced from studies on naphtho[2,3-d]thiazole-4,9-dione derivatives.[1] It is intended for comparative purposes only.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a highly accurate and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Naphtho[2,3-d]oxazole-4,9-dione derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard

-

Multichannel pipette

-

Incubator (37°C)

-

Plate reader (optional, for spectrophotometric analysis)

Protocol:

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

In the first column of wells, add an additional 100 µL of the test compound at twice the highest desired concentration. This will be your starting concentration.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly.

-

Continue this process across the plate to the tenth column, discarding the final 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).

-

-

Inoculation:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Determining the MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Optionally, the results can be quantified by reading the absorbance at 600 nm using a plate reader.

-

Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial cultures adjusted to 0.5 McFarland turbidity standard

-

Sterile cotton swabs

-